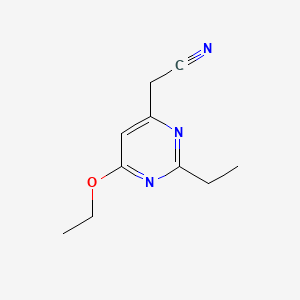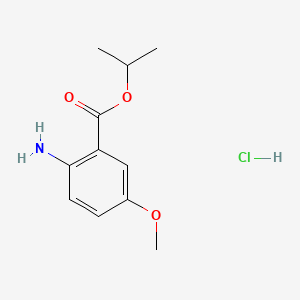
1-amino-3,3-dimethylpentan-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3,3-dimethylpentan-2-one hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is commonly used in organic synthesis and as an intermediate in pharmaceutical manufacturing. This compound is known for its stability and reactivity, making it a valuable component in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-3,3-dimethylpentan-2-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutan-2-one with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process begins with the preparation of 3,3-dimethylbutan-2-one, followed by its reaction with ammonia and a reducing agent. The resulting product is then purified through crystallization or distillation to obtain the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3,3-dimethylpentan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amino group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of 3,3-dimethylpentanoic acid.
Reduction: Formation of 1-amino-3,3-dimethylpentan-2-ol.
Substitution: Formation of 1-chloro-3,3-dimethylpentan-2-one.
Aplicaciones Científicas De Investigación
1-Amino-3,3-dimethylpentan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: The compound is employed in the manufacture of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-amino-3,3-dimethylpentan-2-one hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The compound may also interact with receptors or ion channels, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
1-Amino-3,3-dimethylpentan-2-one hydrochloride can be compared with other similar compounds, such as:
1-Amino-3,3-dimethylbutan-2-one: Similar structure but lacks the hydrochloride salt.
3,3-Dimethylpentan-2-one: Lacks the amino group, resulting in different reactivity and applications.
1-Amino-3,3-dimethylpentan-2-ol: Contains a hydroxyl group instead of a carbonyl group, leading to different chemical properties.
The uniqueness of this compound lies in its combination of an amino group and a carbonyl group, which provides a versatile platform for various chemical transformations and applications.
Propiedades
IUPAC Name |
1-amino-3,3-dimethylpentan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-4-7(2,3)6(9)5-8;/h4-5,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYQTIOQHRZCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
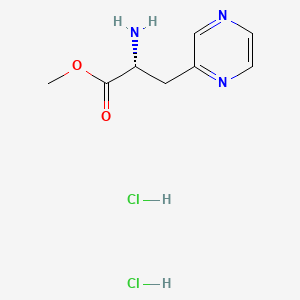
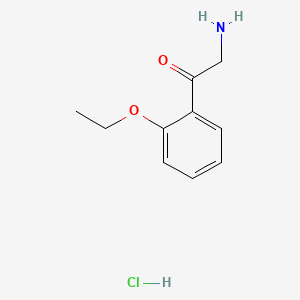



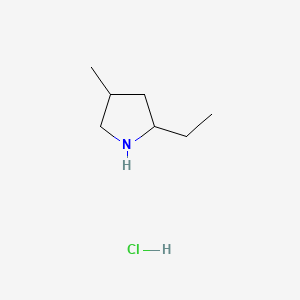
![2-[(5-bromopyridin-3-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B6607844.png)
![tert-butylN-{2-[(ethoxysulfonyl)amino]ethyl}carbamate](/img/structure/B6607848.png)

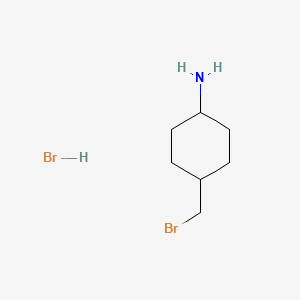
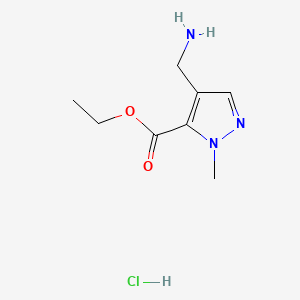
![N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride](/img/structure/B6607865.png)
